(3-(isobutylsulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and pyrazole rings would likely result in a rigid, cyclic structure. The sulfonyl and ketone groups could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and pyrazole rings, as well as the sulfonyl and ketone groups. These functional groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonyl and ketone groups could potentially affect its solubility, acidity, and reactivity .Scientific Research Applications
Antimicrobial and Antifungal Properties
Compounds with structures related to the queried chemical have been synthesized and evaluated for antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and found to exhibit significant antimicrobial and higher anticancer activity compared to the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, azetidine and pyrazole-based compounds have demonstrated promising antibacterial activities against a range of bacterial strains (Chopde, Meshram, & Pagadala, 2012).
Anticancer Activity
Some synthesized compounds, including those with pyrazoline incorporated isoxazole derivatives, have been screened for anticancer activity against human breast cancer cell lines, showing good activity with IC50 values ranging from 3–4 μg/mL (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).
Catalytic Asymmetric Synthesis
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was prepared from l-(+)-methionine and evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).
Structural Chemistry and Material Science
Studies also include the synthesis and crystal structure analysis of related compounds, providing insights into their potential applications in material science and molecular design (Cao, Dong, Shen, & Dong, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications of this compound would likely depend on its biological activity. Given the presence of the azetidine and pyrazole rings, as well as the sulfonyl and ketone groups, it could potentially be explored for use in a variety of areas, including medicinal chemistry and drug discovery .
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-13(2)12-25(23,24)16-10-20(11-16)18(22)17-9-19-21(14(17)3)15-7-5-4-6-8-15/h4-9,13,16H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDTTCRHHVPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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